The synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate features a four-membered azetidine ring substituted at the 3-position with two hydroxymethyl groups and a carboxylate ester functional group.
The compound can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CC(CO)(CO)C1
, which indicates the connectivity of atoms within the molecule .
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is versatile in terms of chemical reactivity:
The mechanism of action for tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate largely depends on its application context:
The physical and chemical properties of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate include:
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2